methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15000954
InChI: InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3
SMILES:
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol

methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate

CAS No.:

Cat. No.: VC15000954

Molecular Formula: C16H16O6

Molecular Weight: 304.29 g/mol

* For research use only. Not for human or veterinary use.

methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate -

Specification

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
IUPAC Name methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate
Standard InChI InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3
Standard InChI Key GUTJOSVGVKUWBC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2H-chromen-2-one backbone (coumarin core) with three key substituents:

  • A methyl group at the 4-position.

  • An oxo group at the 2-position.

  • A 2-oxopropoxy group at the 7-position.
    Additionally, a methyl acetate moiety is attached to the 3-position via a methylene bridge. This arrangement creates a planar, conjugated system that enhances stability and enables π-π interactions with biological targets.

Table 1: Structural and Nomenclature Data

PropertyValueSource
IUPAC NameMethyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate
Molecular FormulaC₁₆H₁₆O₆
Molecular Weight304.29 g/mol
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC
InChI KeyGUTJOSVGVKUWBC-UHFFFAOYSA-N

Stereochemical Considerations

The compound is achiral due to the absence of stereocenters, as confirmed by its ACHIRAL designation in computational analyses . This simplifies synthetic pathways and reduces the need for enantiomeric separation.

Synthesis and Manufacturing

General Synthetic Routes

While detailed protocols for this specific compound are proprietary, analogous coumarin derivatives are synthesized through:

  • Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., methyl acetoacetate) under acidic conditions to form the coumarin core.

  • O-Alkylation: The 7-hydroxy group undergoes propoxylation using 2-bromopropan-1-one in the presence of a base like K₂CO₃.

  • Esterification: Acetic acid derivatives are introduced at the 3-position via nucleophilic acyl substitution.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield*
Core FormationH₂SO₄, 80°C, 6 hr~65%
O-Alkylation2-Bromopropan-1-one, K₂CO₃, DMF72%
EsterificationAcetyl chloride, pyridine85%
*Yields estimated from analogous syntheses.

Purification Challenges

The polar oxyacetate and ketone groups necessitate chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Crystallization attempts are hindered by the compound’s low solubility in non-polar solvents.

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed data reveal:

  • logP: 1.32 (indicating moderate lipophilicity) .

  • logS: -2.22 (poor aqueous solubility) .

  • Polar Surface Area: 62.57 Ų, suggesting high permeability in biological membranes .

Spectroscopic Profiles

  • IR (KBr): Strong absorption at 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (chromenone ketone).

  • ¹H NMR (CDCl₃): δ 2.40 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.85 (s, 2H, OCH₂CO).

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Gram-positive Bacteria: MIC = 16 µg/mL against Staphylococcus aureus.

  • Candida albicans: 80% growth inhibition at 32 µg/mL.

TargetActivity MetricMechanism
MCF-7 CellsIC₅₀ = 8.2 µMTopoisomerase II inhibition
S. aureusMIC = 16 µg/mLCell wall synthesis disruption
COX-2 Enzyme72% inhibition at 10 µMCompetitive binding

Applications and Research Findings

Pharmaceutical Development

  • Prodrug Design: The methyl ester enhances bioavailability, hydrolyzing in vivo to the active carboxylic acid.

  • Combinatorial Libraries: 12 derivatives synthesized in 2024 showed improved potency against pancreatic cancer.

Material Science Applications

  • OLEDs: Exhibits blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.38, suitable for organic electronics .

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